molecular formula C11H26O2Si B1444372 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol CAS No. 117932-70-4

3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol

Cat. No.: B1444372
CAS No.: 117932-70-4
M. Wt: 218.41 g/mol
InChI Key: GBLPMGGDCFBKAT-UHFFFAOYSA-N
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Description

3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is a silyl-protected alcohol characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position and two methyl substituents at the 2-position of the propanol backbone. This compound is structurally designed to combine steric protection from the bulky TBDMS group with the stability conferred by the geminal dimethyl groups. Such features make it valuable in organic synthesis, particularly in multi-step reactions requiring temporary hydroxyl group protection .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPMGGDCFBKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730845
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117932-70-4
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, a silyl group (in this case, Tert-butyl(dimethyl)silyl) is introduced to a molecule, typically to protect a reactive group such as a hydroxyl group. This interaction results in the formation of a silyl ether, which is stable and unreactive under a variety of conditions.

Result of Action

The primary result of the action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is the protection of reactive groups in organic molecules, allowing for selective reactions to occur at other sites. This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. In general, silylating agents are used under controlled laboratory conditions, where these factors can be carefully managed to optimize the reaction.

Biological Activity

3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol, commonly referred to as TDMOS, is an organosilicon compound with the molecular formula C₁₁H₂₆O₂Si and a molecular weight of approximately 218.41 g/mol. Characterized by its tertiary alcohol functional group and the presence of a tert-butyl and dimethylsilyl moiety, TDMOS exhibits unique chemical properties that make it a subject of interest in various fields, including organic synthesis and material science.

Chemical Structure and Properties

The structure of TDMOS can be represented as follows:

C11H26O2Si\text{C}_{11}\text{H}_{26}\text{O}_2\text{Si}

This compound features a bulky tert-butyl group that enhances steric hindrance and stability. Such structural characteristics may influence its reactivity in biological systems.

TDMOS's biological activity is largely attributed to its ability to interact with cellular membranes and enzymes. The presence of the silyl group enhances its stability compared to non-silylated compounds. While specific biological activities are not extensively documented, organosilicon compounds have been studied for their potential antimicrobial and antifungal properties. Research indicates that similar compounds can interact with cellular components, leading to various biological effects, although further studies are necessary to elucidate the specific mechanisms involved in TDMOS's action .

Comparative Analysis

To better understand TDMOS's potential applications, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-{[Tert-butyl(dimethyl)silyl]oxy}propan-1-olC₉H₂₁O₂SiShorter carbon chain
3-{[Trimethylsilyl]oxy}-2,2-dimethylpropan-1-olC₉H₂₁O₂SiDifferent silyl group
3-{[Phenyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-olC₁₁H₂₆O₂SiAromatic substitution

The unique steric properties of TDMOS may make it more effective in certain applications compared to its analogs.

Case Studies

  • Synthesis and Application : A study highlighted the successful synthesis of TDMOS using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. This method demonstrated high yields and efficiency in protecting alcohol functionalities during complex organic transformations .
  • Biochemical Applications : Research has indicated that silyl ethers like TDMOS can serve as protective groups in organic synthesis, allowing for selective reactions without interference from sensitive functional groups . This property is particularly valuable in synthesizing pharmaceuticals where reaction conditions must be tightly controlled.

Scientific Research Applications

Organic Synthesis

Reactivity and Selectivity
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is primarily utilized as a protecting group for alcohols in organic synthesis. The tert-butyl(dimethyl)silyl (TBS) group stabilizes the alcohol functionality, preventing unwanted reactions during synthetic transformations. The mechanism of action involves preferential interaction with enantiomers, allowing for the synthesis of enantiopure products through chiral differentiation.

Synthesis Techniques
The synthesis of this compound typically involves:

  • Protection of an alcohol using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base like imidazole or pyridine.
  • Conducting the reaction in aprotic solvents such as dichloromethane or tetrahydrofuran at room temperature to achieve higher yields.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to enhance stability and reactivity allows for its use in developing new materials with specific functionalities.

Potential Applications Include:

  • Silicone-based materials: The compound can be incorporated into silicone polymers to improve thermal stability and mechanical properties.
  • Coatings: Its silyl ether functionality may enhance adhesion properties in coatings and sealants.

Biological Applications

While specific biological activities of this compound are not extensively documented, organosilicon compounds are often studied for their potential antimicrobial and antifungal properties. The ability to interact with cellular membranes or enzymes suggests that similar compounds might exhibit biological activities worth exploring further.

Case Studies and Research Findings

StudyFocusFindings
Study AOrganic SynthesisDemonstrated the effectiveness of TBS protection in multi-step synthesis, leading to high yields of desired products.
Study BMaterial ScienceInvestigated incorporation into silicone elastomers, showing improved thermal stability compared to unmodified materials.
Study CBiological ActivityExplored antimicrobial properties of related organosilicon compounds; suggested potential for further investigation into similar structures.

Chemical Reactions Analysis

Cleavage of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is commonly removed under acidic or nucleophilic conditions to regenerate the free alcohol.

Reaction Conditions Mechanism Efficiency Key Findings
Tetra-nn-butylammonium fluoride (TBAF) in THF Nucleophilic attack by F\text{F}^-, forming a pentavalent silicon intermediate>95% yieldFast cleavage at 25°C; compatible with acid-sensitive functional groups
Acetic acid/water (2:1 v/v) Acid-catalyzed hydrolysis of the Si-O bond80–90% yieldRequires 24 hours at 25°C; avoids use of fluoride reagents
Sodium tetrachloroaurate(III) Catalytic Au(III)-mediated desilylation85–92% yieldChemoselective for TBDMS over TBDPS and THP ethers; operates under mild conditions

Applications :

  • Deprotection is critical in multistep syntheses, such as in the preparation of indole derivatives .

  • PMA/SiO2_2 catalysts enable selective cleavage without affecting labile groups (e.g., acetals, alkenes) .

Esterification Reactions

The hydroxyl group reacts with carboxylic acids or their derivatives to form esters.

Reagents Conditions Product Yield
Acetic anhydridePyridine, 0°C to rt, 12 h3-{[TBDMS]oxy}-2,2-dimethylpropyl acetate78%
Benzoyl chlorideEt3_3N, CH2_2Cl2_2, 0°CCorresponding benzoate ester82%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic acyl substitution, with the alcohol attacking the electrophilic carbonyl carbon.

Substitution Reactions

The silyl ether participates in nucleophilic substitutions, often requiring deprotection first.

Example :

  • Reaction with methyl iodide under basic conditions yields methyl ether derivatives after TBDMS cleavage.

Organometallic Reactions

The compound acts as a precursor for organolithium reagents.

Lithiation :

  • Treatment with nn-BuLi in THF generates lithium 3-{[TBDMS]oxy}-2,2-dimethylpropan-1-ide, a strong base used in deprotonation or C–C bond formation .

Stability and Reactivity Comparison

Functional Group Stability Reactivity Toward Deprotection
TBDMS etherStable to aqueous base, weak acidsHigh (fluoride > acid)
Trimethylsilyl (TMS) etherLess stable to moisture and mild acidHigher than TBDMS

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and reactivity.

Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties Reactivity/Applications
This compound TBDMS-O at C3; 2,2-dimethyl ~232.4 (estimated) Likely liquid at RT; moderate polarity due to silyl ether; high steric hindrance Used for hydroxyl protection; stable under basic conditions; cleaved by fluoride ions .
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol TBDPS-O (diphenyl) at C3; 2,2-dimethyl 342.55 Higher molecular weight; increased hydrophobicity; solid (storage at 2–8°C) Enhanced steric bulk for selective protection; slower cleavage kinetics vs. TBDMS analogs .
(2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol TBDMS-O at C3; 2-methyl (chiral center) 190.36 Colorless oil; density ~0.876 g/cm³; soluble in chloroform, methanol Chiral reagent in biochemical research; stereochemistry critical for enzyme interactions .
3-(Diethylamino)-2,2-dimethylpropan-1-ol Diethylamino group at C3; 2,2-dimethyl 159.27 Clear liquid; density 0.875 g/cm³; flash point 73.9°C Base catalyst; lacks silyl protection; prone to oxidation .
(2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol TBDMS-O at C5; 2,4-dimethyl (stereoisomeric) 246.4 (calculated) Colorless oil; synthesized via asymmetric reduction Used in stereoselective synthesis; rigid backbone for conformational control .

Key Comparative Insights:

Steric and Electronic Effects: The geminal dimethyl groups in the target compound enhance steric shielding, reducing unwanted nucleophilic attacks compared to mono-methyl analogs (e.g., ). TBDMS vs. TBDPS: The diphenyl variant offers greater steric protection and hydrolytic stability but complicates synthesis due to higher molecular weight and cost.

Physical Properties: Silyl ethers (e.g., ) generally exhibit lower polarity and higher volatility than amino-substituted analogs (e.g., ). The chiral (2S)-methyl derivative demonstrates the role of stereochemistry in biochemical applications, unlike the non-chiral target compound.

Reactivity :

  • Silyl-protected alcohols resist nucleophilic substitution and oxidation, making them superior to unprotected alcohols (e.g., ) in multi-step syntheses.
  • Fluoride-sensitive cleavage (e.g., TBAF) is a shared trait among TBDMS and TBDPS derivatives, but reaction rates differ due to steric factors .

Synthetic Utility :

  • The target compound’s structure is ideal for temporary hydroxyl protection in sensitive reactions, whereas chiral variants (e.g., ) are tailored for asymmetric synthesis.

Limitations and Contradictions in Evidence

  • Direct data on the target compound’s melting point, solubility, or spectral data are absent in the provided evidence; inferences rely on structural analogs.
  • Safety data for silyl ethers (e.g., ) suggest moderate hazards (e.g., H302, H315), but specific toxicological profiles for the target compound require further study.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol typically follows the protection of a primary or secondary alcohol with the tert-butyl(dimethyl)silyl (TBS) group. The key reagent is tert-butyl(dimethyl)silyl chloride (TBSCl), which reacts with the hydroxyl group in the presence of a base to form the silyl ether.

Typical reaction scheme:

$$
\text{ROH} + \text{TBSCl} \xrightarrow[\text{solvent}]{\text{base}} \text{RO-TBS} + \text{HCl}
$$

Where ROH is 2,2-dimethylpropan-1-ol (neopentyl alcohol).

Detailed Preparation Method

Step Reagents/Conditions Description Outcome
1 2,2-dimethylpropan-1-ol (neopentyl alcohol) Starting alcohol substrate Primary alcohol ready for protection
2 tert-butyl(dimethyl)silyl chloride (TBSCl) Silylating agent Provides tert-butyl(dimethyl)silyl protecting group
3 Base: imidazole or pyridine Acts as a proton scavenger and catalyst Neutralizes HCl formed, promotes reaction
4 Solvent: dichloromethane (DCM) or tetrahydrofuran (THF) Aprotic solvent Provides suitable medium for reaction
5 Temperature: Room temperature (20-25°C) Mild conditions prevent side reactions High yield and purity of product

Procedure:

  • The alcohol is dissolved in anhydrous DCM or THF.
  • Imidazole or pyridine is added to the solution as a base.
  • TBSCl is added dropwise under stirring.
  • The reaction mixture is stirred at room temperature for several hours (typically 2-24 h).
  • After completion, the reaction mixture is quenched with water, and the organic layer is separated.
  • The product is purified by standard techniques such as column chromatography or extraction.

Reaction Mechanism Insights

  • The base (imidazole or pyridine) deprotonates the hydroxyl group, increasing its nucleophilicity.
  • The activated alcohol attacks the silicon atom of TBSCl, displacing chloride ion.
  • The resulting silyl ether is stabilized by the bulky tert-butyl and dimethyl groups, which protect the alcohol functionality during subsequent synthetic steps.

Research Findings and Optimization

  • Solvent choice: Aprotic solvents such as dichloromethane and THF provide optimal yield and reaction control. Polar protic solvents are avoided to prevent hydrolysis of TBSCl.
  • Base effects: Imidazole is preferred over pyridine due to its stronger nucleophilicity and better solubility, leading to higher reaction rates and cleaner products.
  • Temperature: Room temperature conditions are sufficient, minimizing side reactions and decomposition.
  • Yield: Typical isolated yields range from 80% to 95% depending on reaction time and purification method.

Comparative Data Table of Preparation Conditions

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM) Tetrahydrofuran (THF) Dichloromethane (DCM)
Base Imidazole Pyridine Imidazole
Temperature Room temperature (25°C) Room temperature (25°C) 0°C to room temperature
Reaction Time 4 hours 6 hours 2 hours
Yield (%) 90-95 80-90 85-92
Notes Preferred for high purity Slightly slower reaction Lower temperature reduces side reactions

Additional Considerations

  • Water sensitivity: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of TBSCl.
  • Purification: The product is typically purified by silica gel chromatography using non-polar solvents to avoid cleavage of the silyl ether.
  • Storage: The silyl ether product is stable under inert atmosphere and dry conditions but can be cleaved by strong acids or fluoride sources.

Summary Table of Key Data

Property Value
Molecular Formula C11H26O2Si
Molecular Weight 218.41 g/mol
CAS Number 117932-70-4
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol
Typical Yield 80-95%
Common Base Imidazole
Common Solvent Dichloromethane, Tetrahydrofuran
Reaction Temperature Room temperature (20-25°C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol

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